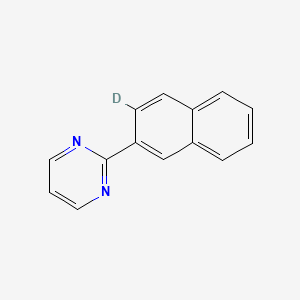
2-(3-Deuterionaphthalen-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthyl-3-D)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring fused with a naphthalene moiety. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties . The naphthalene ring enhances the compound’s stability and biological activity, making it a valuable target for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl-3-D)pyrimidine typically involves the condensation of 2-naphthol with pyrimidine derivatives under acidic or basic conditions. One common method includes the reaction of 2-naphthol with isatin in the presence of an acid catalyst to form an intermediate, which then undergoes cyclization to yield the desired pyrimidine compound . Another approach involves the use of aromatic aldehydes, β-naphthol, and 6-amino-1,3-dimethyl uracil in a deep eutectic solvent, resulting in a highly efficient and selective synthesis .
Industrial Production Methods
Industrial production of 2-(2-Naphthyl-3-D)pyrimidine often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of deep eutectic solvents has gained popularity due to their cost-effectiveness, environmental sustainability, and ability to produce high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Naphthyl-3-D)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophilic reagents like halogens, nitro groups
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted naphthyl-pyrimidine compounds
Applications De Recherche Scientifique
2-(2-Naphthyl-3-D)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Naphthyl-3-D)pyrimidine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, extracellular regulated protein kinases, and other signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
2-(2-Naphthyl-3-D)pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[3,4-d]pyrimidine: Exhibits anti-inflammatory and antiviral properties.
Pyrido[4,3-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
The uniqueness of 2-(2-Naphthyl-3-D)pyrimidine lies in its naphthalene moiety, which enhances its stability and biological activity compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C14H10N2 |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-(3-deuterionaphthalen-2-yl)pyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H/i7D |
Clé InChI |
ZMBRRTOSJMWLDX-WHRKIXHSSA-N |
SMILES isomérique |
[2H]C1=CC2=CC=CC=C2C=C1C3=NC=CC=N3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















